

An In-depth Technical Guide to 3-Formylbenzenesulfonamide: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Formylbenzenesulfonamide**

Cat. No.: **B154734**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Formylbenzenesulfonamide**, a benzenesulfonamide derivative with potential applications in medicinal chemistry and organic synthesis. While the historical context of its initial discovery remains largely undocumented in readily available literature, this guide outlines the plausible synthetic pathways based on established chemical principles and provides a framework for its preparation and characterization. The document details the general history of the broader sulfonamide class of compounds, offers a detailed, albeit inferred, experimental protocol for the synthesis of **3-Formylbenzenesulfonamide**, and presents a compilation of its key chemical and physical properties.

Introduction: The Dawn of the Sulfa Drugs

The journey of sulfonamides began in the 1930s with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent.^[1] German chemist Gerhard Domagk, in his work at I.G. Farbenindustrie, observed the antibacterial properties of this orange-red dye.^[1] Subsequent research by Ernest Fourneau and his team at the Pasteur Institute revealed that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide.^[2] This pivotal discovery unlocked the therapeutic potential of the

sulfonamide functional group and initiated a new era in medicine, marking the beginning of the antibiotic age.^[1] The general structure of a sulfonamide consists of a sulfonyl group connected to an amine group, often attached to an aromatic ring.^[3]

The synthesis of sulfonamides typically involves the reaction of a sulfonyl halide, most commonly a sulfonyl chloride, with ammonia or a primary or secondary amine.^[4] The requisite sulfonyl chlorides are often prepared by the chlorosulfonation of an aromatic compound using chlorosulfonic acid.^[4]

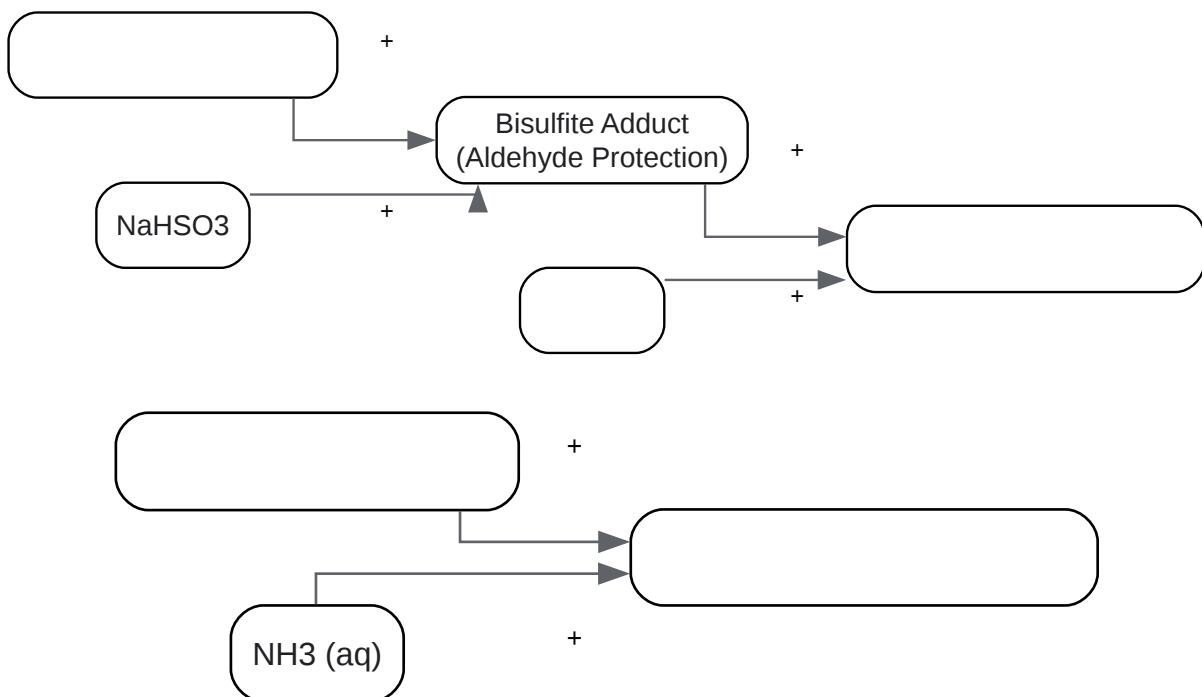
While the history of the parent sulfonamide compounds is well-documented, the specific discovery and historical development of **3-Formylbenzenesulfonamide** are not prominently featured in the scientific literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1778-37-6, and its availability from various chemical suppliers.^{[2][3][5][6]} The primary focus of this guide is to provide a detailed technical understanding of its synthesis and properties based on established chemical methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3-Formylbenzenesulfonamide** is presented in the table below. This data is essential for its handling, characterization, and application in research and development.

Property	Value	Source
CAS Number	1778-37-6	[2] [3] [5] [6]
Molecular Formula	C7H7NO3S	[3] [6]
Molecular Weight	185.20 g/mol	[5]
IUPAC Name	3-formylbenzenesulfonamide	[5]
Synonyms	3-Formylbenzene-1-sulfonamide, Benzenesulfonamide, 3-formyl-, m-Sulfamoylbenzaldehyde	[3]

Synthetic Pathway and Experimental Protocols


The synthesis of **3-Formylbenzenesulfonamide** can be logically approached as a two-step process, starting from 3-formylbenzaldehyde. The first step involves the preparation of the key intermediate, 3-formylbenzenesulfonyl chloride, followed by its amidation to yield the final product.

Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride

A synthetic route to 3-formylbenzenesulfonyl chloride derivatives from the corresponding benzaldehydes has been developed.[\[2\]](#) The key step in this procedure is the conversion of the aldehyde bisulfite adduct to the target sulfonyl chloride.[\[2\]](#)

Experimental Protocol:

- Formation of the Bisulfite Adduct: 3-Formylbenzaldehyde is reacted with a saturated solution of sodium bisulfite. The aldehyde functional group reversibly reacts with the bisulfite to form a solid adduct, which can be isolated by filtration. This step serves to protect the aldehyde group during the subsequent chlorosulfonation.
- Chlorosulfonation: The dried bisulfite adduct is then carefully added in portions to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C). The reaction mixture is stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).
- Work-up: The reaction mixture is then cautiously poured onto crushed ice to quench the excess chlorosulfonic acid. The resulting precipitate, 3-formylbenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Formylbenzenesulfonamide: Discovery and History]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b154734#3-formylbenzenesulfonamide-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com